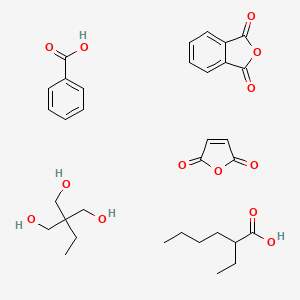![molecular formula C21H21NO4 B14472007 Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- CAS No. 66433-99-6](/img/structure/B14472007.png)
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenoxy groups attached to the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloromethylpyridine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the efficient synthesis of related compounds .
化学反応の分析
Types of Reactions
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine dimethanol derivatives .
科学的研究の応用
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
類似化合物との比較
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- Pyridine-2,6-dimethanol
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is unique due to the presence of methoxyphenoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various applications .
特性
CAS番号 |
66433-99-6 |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
2,6-bis[(2-methoxyphenoxy)methyl]pyridine |
InChI |
InChI=1S/C21H21NO4/c1-23-18-10-3-5-12-20(18)25-14-16-8-7-9-17(22-16)15-26-21-13-6-4-11-19(21)24-2/h3-13H,14-15H2,1-2H3 |
InChIキー |
XCJKORLGQNCYGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



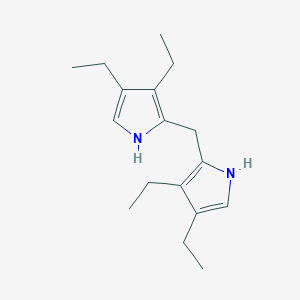
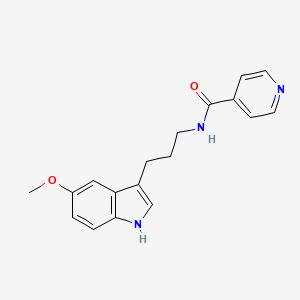
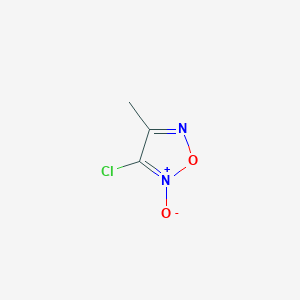
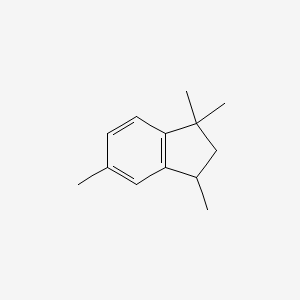
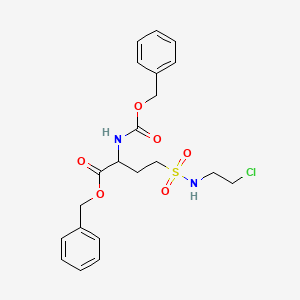
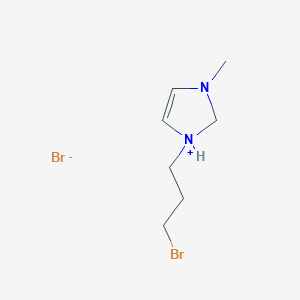

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
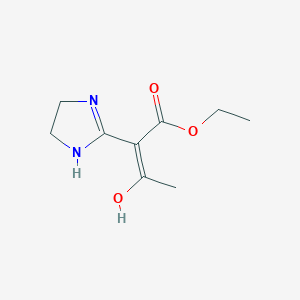
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
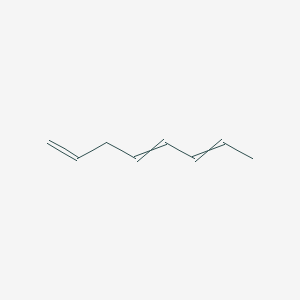
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
